Methyl 4-methoxybenzimidate hydrochloride
Overview
Description
Methyl 4-methoxybenzimidate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group attached to a benzimidate moiety, and it is commonly used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxybenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzonitrile+Methanol+HCl→Methyl 4-methoxybenzimidate hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidate derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidate derivatives, while substitution reactions can produce various substituted benzimidates.
Scientific Research Applications
Methyl 4-methoxybenzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of benzimidate derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which methyl 4-methoxybenzimidate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The pathways involved in these reactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzimidate hydrochloride
- Ethyl benzimidate hydrochloride
- Methyl acetimidate hydrochloride
Uniqueness
Methyl 4-methoxybenzimidate hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable reagent in various chemical and biological applications.
Properties
IUPAC Name |
methyl 4-methoxybenzenecarboximidate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-8-5-3-7(4-6-8)9(10)12-2;/h3-6,10H,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFOAQNRXZPXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=N)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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